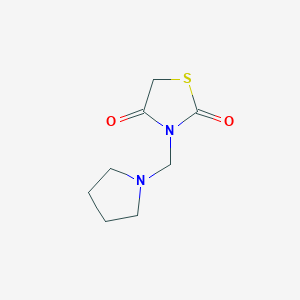
3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as PZM21, is a synthetic opioid analgesic drug. It was first discovered in 2016 by a team of researchers at the University of California, San Francisco. PZM21 is a promising alternative to traditional opioids due to its lack of addictive properties and reduced risk of respiratory depression.
Wirkmechanismus
3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione acts on the mu opioid receptor, which is the primary target for traditional opioids. However, 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has a unique binding profile that allows it to selectively activate certain signaling pathways while avoiding others. This selective activation is thought to be responsible for 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione's lack of addictive properties and reduced risk of respiratory depression.
Biochemical and Physiological Effects:
3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to produce analgesia in animal models without the respiratory depression and sedation associated with traditional opioids. It has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential as a treatment for opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is its lack of addictive properties, which makes it a promising alternative to traditional opioids. However, 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is still in the early stages of development and further studies are needed to fully understand its potential as an analgesic drug.
Zukünftige Richtungen
There are several future directions for research on 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more selective and potent analogs of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione. Another area of interest is the investigation of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione's potential as a treatment for opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione and its potential as an analgesic drug.
Synthesemethoden
The synthesis of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione involves several steps. The first step is the reaction between 2-chloroacetyl chloride and pyrrolidine to form 2-chloro-N-pyrrolidinylacetamide. This intermediate is then reacted with thiosemicarbazide to form 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as an analgesic drug. It has been shown to be effective in relieving pain in animal models without the addictive properties and respiratory depression associated with traditional opioids. 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-7-5-13-8(12)10(7)6-9-3-1-2-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDKHPKZEFYPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5185001.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)



![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)